REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:15]([NH:23][CH:24]=O)[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O>[CH:24]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][N:23]=1
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)NC=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round bottom flask equipped
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, and an addition funnel
|
Type
|
STIRRING
|
Details
|
The mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to approximately 150° C
|
Type
|
ADDITION
|
Details
|
above is added dropwise to this mixture
|
Type
|
ADDITION
|
Details
|
On complete addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
STIRRING
|
Details
|
stirred at approximately 170° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with diethyl ether (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an acetone/dry ice bath while the pH
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with ether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the pooled organics are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil that
|
Type
|
DISTILLATION
|
Details
|
is further purified via Kugelrohr distillation (70° C., 1 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NCCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |